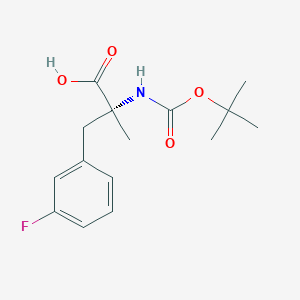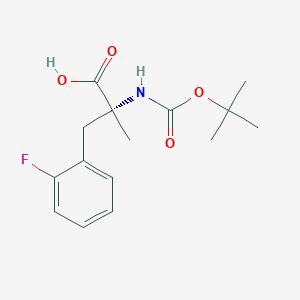
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid (3M2TFPBA) is an organic compound that has been used in a variety of scientific research applications. It is a boronic acid derivative of 3-methoxy-2-(trifluoromethyl)pyridine and is often referred to as 3M2TFPBA or 3-MeTFPBA. 3M2TFPBA has been used in a variety of research applications, including synthesis, biochemistry, and molecular biology.
Applications De Recherche Scientifique
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in biochemistry, and as a chemical probe in molecular biology. 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid has also been used in the synthesis of other boronic acid derivatives, such as 3-methoxy-2-(trifluoromethyl)pyridine-4-boronic ester.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid is not well understood. However, it is believed that the boronic acid group acts as a Lewis acid, which facilitates the formation of a covalent bond between the boron atom and the substrate. This covalent bond is then broken by a nucleophilic attack from an appropriate nucleophile, such as a hydroxide or an amine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid are not well understood. However, it has been shown to have some anti-inflammatory properties in cell culture studies. In addition, it has been shown to inhibit the growth of certain types of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of research applications. However, there are some limitations to using 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid in laboratory experiments. For example, it is not very soluble in water and it can be difficult to control the reaction conditions when using this compound.
Orientations Futures
There are many potential future directions for research using 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid. These include further exploration of its anti-inflammatory and anticancer properties, as well as its potential use as a catalyst in organic synthesis. Additionally, further research into the mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid could lead to the development of new and improved boronic acid derivatives. Finally, further research into the use of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid in biochemistry and molecular biology could lead to the development of new and improved tools for laboratory experiments.
Méthodes De Synthèse
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid can be synthesized by reacting 3-methoxy-2-(trifluoromethyl)pyridine with 4-boronic acid in the presence of a suitable catalyst. This reaction is typically carried out in a polar solvent such as methanol, acetonitrile, or dimethylformamide. The reaction is typically performed at room temperature and can be completed in less than one hour.
Propriétés
IUPAC Name |
[3-methoxy-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-5-4(8(13)14)2-3-12-6(5)7(9,10)11/h2-3,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYAHADOKNPSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)












